6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C10H13N5 . It is a type of imidazo[1,2-b]pyrazole, which is a class of compounds that have attracted attention due to their diverse and useful bioactivities .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyrazoles involves a variety of methods. One approach involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group attached to the 6-position of the imidazo[1,2-b]pyrazole core, and a methyl group attached to the 1-position .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can include selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .
Physical And Chemical Properties Analysis
Scientific Research Applications
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has a wide range of applications in medicinal chemistry and synthetic organic chemistry. It has been studied for its potential therapeutic applications, such as its use as an antifungal, antibacterial, antitumor, and anti-inflammatory agent. It has been used in the development of novel drugs and as an intermediate in the synthesis of other compounds. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease.
Mechanism of Action
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are compounds important for the regulation of inflammation, pain, and fever. This compound is thought to inhibit COX-2 by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has antifungal, antibacterial, antitumor, and anti-inflammatory properties. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). In vivo studies have also demonstrated that this compound has significant anti-inflammatory activity in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a relatively stable compound, which makes it suitable for use in laboratory experiments. Additionally, this compound is easily synthesized, making it readily available for research purposes. However, this compound is a relatively new compound, and its effects are still being studied. Therefore, there is still a lack of data regarding its potential therapeutic applications and side effects.
Future Directions
The potential therapeutic applications of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole are still being explored. Future research should focus on elucidating the molecular mechanisms of action of this compound and further investigating its effects on various diseases. Additionally, further studies should be conducted to evaluate the safety and efficacy of this compound in clinical trials. Furthermore, the development of novel derivatives of this compound should be explored in order to improve its therapeutic potential. Finally, the potential synergistic effects of this compound with other compounds should be investigated.
properties
IUPAC Name |
6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-11-4-5-12-9(11)6-8(10-12)7-2-3-7/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYMSYUSWDVYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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